REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[CH2:3][CH:4]1[CH2:8][NH:7][C:6](=O)[CH2:5]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]([F:11])([F:10])[CH2:3][CH:4]1[CH2:5][CH2:6][NH:7][CH2:8]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC1CC(NC1)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h in a flask
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then carefully quenched with water at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered on a pad of celite/MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1CNCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |